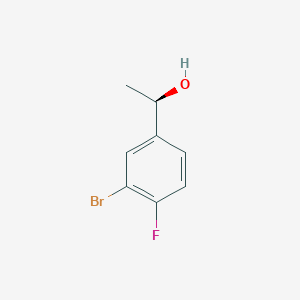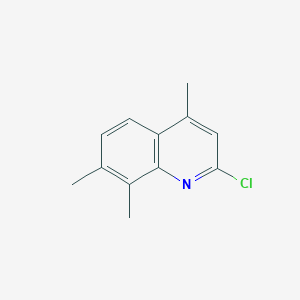
2-Chloro-4,7,8-trimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,7,8-trimethylquinoline is a chlorinated quinoline derivative with additional methyl groups at the 4, 7, and 8 positions. Quinolines are heterocyclic aromatic compounds with a structure that combines a benzene ring with a pyridine ring. The presence of chlorine and methyl groups on the quinoline core can significantly influence its reactivity and physical properties, making it a valuable intermediate for various chemical syntheses.
Synthesis Analysis
The synthesis of 2-Chloro-4,7,8-trimethylquinoline and its derivatives has been explored through various methodologies. One approach involves the directed ortho-lithiation of chloroquinolines, which allows for selective functionalization at specific positions on the quinoline ring . This method has been applied to synthesize a range of 2,3-disubstituted quinolines, demonstrating the versatility of this approach. Another synthesis route is the reaction of 4-chloro-2,7,8-trimethylquinoline with other reagents to form complex structures, such as 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone, which was characterized by X-ray diffraction .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4,7,8-trimethylquinoline derivatives has been elucidated using various spectroscopic and spectrometric techniques. For instance, the structure of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate was characterized using spectroscopic and thermal analyses . Additionally, single-crystal X-ray structures of related quinoline derivatives have been presented, providing detailed insights into their molecular geometry .
Chemical Reactions Analysis
The reactivity of 2-Chloro-4,7,8-trimethylquinoline derivatives has been investigated in several studies. Cyclopalladated compounds derived from quinoline ligands have shown interesting reactivity patterns, such as the insertion of alkynes into Pd-C bonds and subsequent transformations . Moreover, the chloro group in the 7-position of 4-amino-7-chloroquinolines can be substituted with various nucleophiles, leading to novel analogues with potential biological activity . The regioselective synthesis of 2-chloroquinoline-based compounds has also been explored, with applications in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4,7,8-trimethylquinoline derivatives are influenced by the substituents on the quinoline core. The introduction of electron-donating or withdrawing groups can affect the compound's reactivity towards nucleophiles and electrophiles. The thermal properties of these compounds have been analyzed, providing information on their stability and potential applications . Additionally, the regioselectivity observed in the synthesis of these derivatives highlights the influence of the substituents on the chemical behavior of the quinoline ring .
Safety And Hazards
2-Chloro-4,7,8-trimethylquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 according to the GHS classification . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Propiedades
IUPAC Name |
2-chloro-4,7,8-trimethylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-7-4-5-10-8(2)6-11(13)14-12(10)9(7)3/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCHOKMWJQRQQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649706 |
Source


|
| Record name | 2-Chloro-4,7,8-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,7,8-trimethylquinoline | |
CAS RN |
950037-24-8 |
Source


|
| Record name | 2-Chloro-4,7,8-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

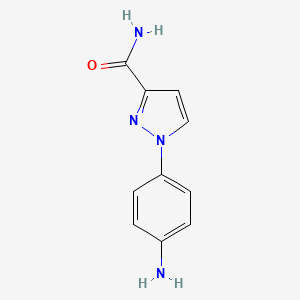
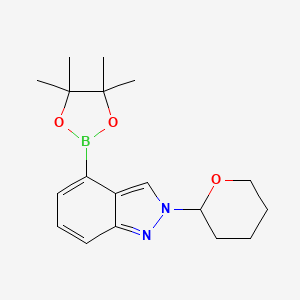
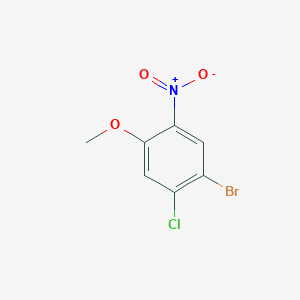
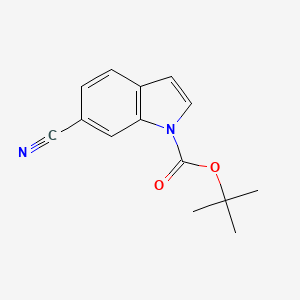
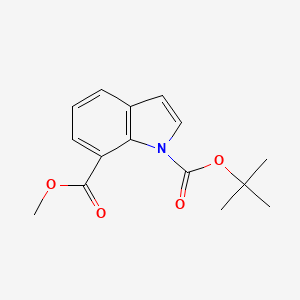
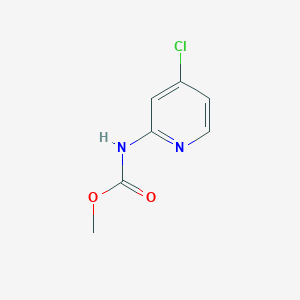
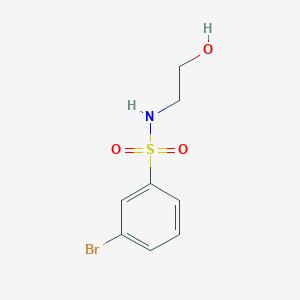
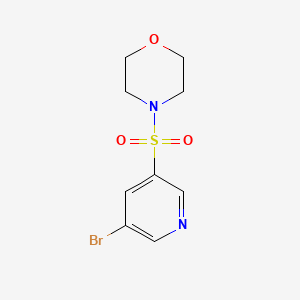
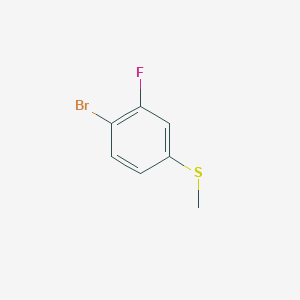
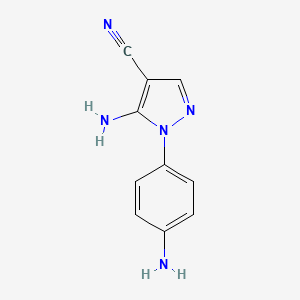
![5-Acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1294058.png)
![methyl 3-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoate](/img/structure/B1294060.png)
![N-{4-[(cyclopropylcarbonyl)amino]benzyl}-1H-imidazole-1-carboxamide](/img/structure/B1294062.png)
